Hyodeoxyoxazoline
Description
Hyodeoxyoxazoline is a heterocyclic compound belonging to the oxazoline family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is supplied by Leap Chem Co., Ltd. as a fine chemical for research and industrial applications, indicating its relevance in synthetic chemistry and drug discovery .
Oxazolines are versatile intermediates in organic synthesis, often employed as ligands in catalysis or precursors for pharmaceuticals. This compound’s exact biological or chemical roles remain underexplored in the literature reviewed, but its structural analogs (e.g., substituted oxazolines, isoxazoles) are well-documented in drug design and material science .
Properties
CAS No. |
95511-28-7 |
|---|---|
Molecular Formula |
C28H47NO3 |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
(3R,5R,6S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C28H47NO3/c1-17(6-9-25-29-26(2,3)16-32-25)20-7-8-21-19-15-24(31)23-14-18(30)10-12-28(23,5)22(19)11-13-27(20,21)4/h17-24,30-31H,6-16H2,1-5H3/t17-,18-,19+,20-,21+,22+,23+,24+,27-,28-/m1/s1 |
InChI Key |
GDHKZXQQQIMYAM-UYYKWOEPSA-N |
SMILES |
CC(CCC1=NC(CO1)(C)C)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C |
Isomeric SMILES |
C[C@H](CCC1=NC(CO1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
Canonical SMILES |
CC(CCC1=NC(CO1)(C)C)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C |
Synonyms |
2-(3 alpha,6 alpha-dihydroxy-24-nor-5 beta-cholanyl)-4,4-dimethyl-2-oxazoline hyodeoxyoxazoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Hyodeoxyoxazoline with structurally or functionally related heterocyclic compounds, focusing on synthesis, bioactivity, and applications:
Key Insights:
- Structural Diversity : this compound’s hyodeoxy group may confer unique stereochemical properties compared to simpler oxazolines like 5-oxazolone, which lacks complex substituents .
- Synthetic Accessibility : Unlike benzoxadiazoles or hydrazone-oxazoline hybrids (synthesized via multistep condensations ), this compound’s commercial availability suggests optimized large-scale production, though synthetic details are proprietary .
- Bioactivity Gaps: While benzoxadiazoles and hydrazone-oxazolines show antimicrobial and anticancer activity , this compound’s biological profile remains uncharacterized.
- Toxicity Considerations: Isoxazoline derivatives like α-amino-3-hydroxy-5-isoxazoleacetic acid exhibit neurotoxicity , underscoring the need for safety profiling in this compound analogs.
Research Findings and Data Gaps
- Oxazoline Applications : Oxazolines are pivotal in asymmetric catalysis (e.g., Evans auxiliaries) and polymer science , but this compound’s role in these areas is unexplored.
- Comparative Bioactivity : Hydrazone-oxazoline hybrids (e.g., compound 6n) inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values < 10 μM , suggesting this compound derivatives could target similar pathways.
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